ethyl 1-benzyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a compound that is widely used in scientific research. It is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are of significant interest due to their diverse biological activities. Ethyl 1-benzyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives have been explored for their potential as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . The versatility of the pyrazole ring allows for the creation of numerous analogues with potential therapeutic applications.
Catalysis
In organic synthesis, ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be used in catalytic processes to produce more complex molecules. For instance, it can be involved in reactions utilizing Nano-ZnO as a catalyst for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles . This highlights its role in facilitating reactions that are crucial for the development of compounds with desired chemical properties.
Intermediate for Isoxazole Derivatives
This compound is utilized in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These derivatives are important in the field of medicinal chemistry, where they are investigated for their pharmacological properties and potential use as drugs.
Agricultural Chemistry
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is also used in the synthesis of isoxazole derivatives that serve as herbicides . The development of new herbicides is crucial for improving agricultural productivity and managing weed resistance.
properties
IUPAC Name |
ethyl 1-benzylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDJCLKKQWXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570365 | |
Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
CAS RN |
150559-94-7 | |
Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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